molecular formula C22H16BrNO4 B500493 2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate CAS No. 923132-22-3

2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate

Cat. No.: B500493
CAS No.: 923132-22-3
M. Wt: 438.3g/mol
InChI Key: OLQZMYLEFDNTHI-UHFFFAOYSA-N
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Description

2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate is an organic compound with a complex structure that includes a benzamide group, a phenyl ring, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzamide Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-benzamidobenzoic acid.

    Esterification: The 4-benzamidobenzoic acid is then esterified with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzoate ester can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Hydrolysis: 4-benzamidobenzoic acid and 2-bromoethanol.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The bromobenzoate ester can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzamidophenyl)-2-oxoethyl benzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Benzamidobenzoic acid: A precursor in the synthesis of the target compound, with different chemical properties.

    2-Bromoethyl benzoate: A simpler ester with distinct reactivity and applications.

Uniqueness

2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate is unique due to the presence of both the benzamide and bromobenzoate groups, which confer specific chemical reactivity and potential biological activity

Properties

IUPAC Name

[2-(4-benzamidophenyl)-2-oxoethyl] 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4/c23-19-9-5-4-8-18(19)22(27)28-14-20(25)15-10-12-17(13-11-15)24-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQZMYLEFDNTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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